molecular formula C9H15N B179227 1-(But-3-yn-1-yl)piperidine CAS No. 14256-74-7

1-(But-3-yn-1-yl)piperidine

Cat. No. B179227
CAS RN: 14256-74-7
M. Wt: 137.22 g/mol
InChI Key: QUZHDOSFNAEDGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08772301B2

Procedure details

A solution of piperidine (2.9 g, 33.8 mmol), 4-bromobut-1-yne (5 g, 37.6 mmol) and K2CO3 (3 g, 2.2 mmol) in CH3CN was stirred at 80° C. for 2 h. After it was cooled to room temperature, the solution was diluted with H2O and extracted with ethyl acetate (3×200 mL). Then the combined organic layers were dried over Na2SO4 and concentrated to give 2 g of the crude product, which was directly used for the next step without further purification. MS (ESI): 138 (MH+).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Br[CH2:8][CH2:9][C:10]#[CH:11].C([O-])([O-])=O.[K+].[K+]>CC#N.O>[CH2:11]([N:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)[CH2:10][C:9]#[CH:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
5 g
Type
reactant
Smiles
BrCCC#C
Name
Quantity
3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then the combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(CC#C)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 43.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.